2-(2-Chlorophenoxy)-2-phenylacetohydrazide
Description
Structure
3D Structure
Properties
CAS No. |
32191-72-3 |
|---|---|
Molecular Formula |
C14H13ClN2O2 |
Molecular Weight |
276.72 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-2-phenylacetohydrazide |
InChI |
InChI=1S/C14H13ClN2O2/c15-11-8-4-5-9-12(11)19-13(14(18)17-16)10-6-2-1-3-7-10/h1-9,13H,16H2,(H,17,18) |
InChI Key |
NMFDPQMJTPCEET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NN)OC2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Enzyme Inhibition
One of the notable applications of 2-(2-Chlorophenoxy)-2-phenylacetohydrazide is its use as an inhibitor of human 15-lipoxygenase-1 (15-LOX-1). Research indicates that compounds with a phenoxy moiety and electron-withdrawing groups, such as chlorine, enhance inhibitory potency against this enzyme. The structure-activity relationship (SAR) studies demonstrate that the position of chlorine substitution significantly affects the compound's efficacy, with ortho-substituted compounds showing increased potency compared to para-substituted ones .
Table 1: Inhibitory Potency of Various Substituted Compounds Against 15-LOX-1
| Compound | IC50 (µM) | Chlorine Position |
|---|---|---|
| Compound A | 0.47 ± 0.09 | Ortho |
| Compound B | 0.93 ± 0.12 | Para |
| Compound C | 0.50 ± 0.10 | Ortho/Para |
Antitubercular Activity
The compound has also been investigated for its antitubercular properties. Studies have shown that derivatives of hydrazides exhibit significant activity against Mycobacterium tuberculosis, with specific electron-withdrawing groups improving their effectiveness. For instance, the presence of a nitro or chlorine group at strategic positions enhances the compound's ability to inhibit bacterial growth .
Table 2: Antitubercular Activity of Hydrazide Derivatives
| Compound | MIC (µg/mL) Active State | MIC (µg/mL) Dormant State |
|---|---|---|
| Compound D | 1.03 | 0.92 |
| Compound E | 24.43 | 1.03 |
Conventional vs Microwave-Assisted Synthesis
The synthesis of this compound can be achieved through conventional methods or microwave-assisted techniques. The latter has been shown to reduce reaction times and improve yields significantly.
- Conventional Synthesis : Typically involves heating the reactants under reflux conditions for extended periods.
- Microwave-Assisted Synthesis : This method allows for rapid heating and often results in higher purity products with shorter reaction times.
Table 3: Comparison of Synthesis Methods
| Method | Reaction Time | Yield (%) |
|---|---|---|
| Conventional | 48 hours | ~18 |
| Microwave-Assisted | < 1 hour | ~50 |
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in various therapeutic contexts:
- Case Study on Antibacterial Activity : A study demonstrated that derivatives containing the hydrazide moiety exhibited potent activity against resistant strains of tuberculosis, highlighting the potential for developing new treatments .
- Inhibitor Discovery via Combinatorial Chemistry : Research utilizing combinatorial approaches has led to the identification of novel inhibitors based on acylhydrazone chemistry, with promising results in terms of potency and selectivity against target enzymes .
Mechanism of Action
- The exact mechanism of action is not well-documented.
- It likely interacts with biological targets (enzymes, receptors) due to its structural features.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Structural Analogues of 2-Phenylacetohydrazide Derivatives
Several derivatives of 2-phenylacetohydrazide have been synthesized and studied for their biological activities. Key examples include:
Key Structural Differences
- Halogen Substituents : The position and number of halogen atoms (e.g., 2-chloro vs. 2,6-dichloro) influence electronic effects and steric hindrance, altering reactivity and binding affinity .
- Aromatic Moieties: Compounds with furan (FMPAH) or hydroxybenzylidene (HBPAH) groups exhibit distinct electronic profiles compared to chlorophenoxy derivatives, impacting solubility and biological interactions .
Anticonvulsant Activity
- Quinazolinone Derivatives: In quinazolin-4(3H)-one analogs, substituents at position 2 significantly affect activity. The order of potency is 2,4-dichlorophenoxy > 2-chlorophenoxy > phenoxy. For example, compound 7f (2,4-dichlorophenoxy) showed higher anticonvulsant activity than 7e (2-chlorophenoxy) in maximal electroshock tests .
Substituent Effects on Activity
- Position 3 Modifications: In quinazolinone derivatives, replacing a 3-amino group with a 3-(2-chloroethyl)carbonylamino moiety increased anticonvulsant activity by 40–60% .
- Hydrazide Moieties : Compounds like FMPAH and HBPAH demonstrate varied BSA binding affinities due to differences in hydrogen-bonding capacity and steric bulk .
Research Findings and Trends
Halogenation Impact :
- Chlorine or bromine at the ortho position enhances lipophilicity and metabolic stability, critical for CNS-targeting drugs .
- Dichloro-substituted analogs (e.g., 2,6-dichlorophenyl) show reduced solubility but improved thermal stability .
Synergistic Effects: Combining chlorophenoxy and furan groups (as in hypothetical hybrids) could balance electronic and steric properties for optimized receptor interactions.
Contradictions in Activity: Some 2-chlorophenoxy analogs (e.g., quinazolinone 4a) are inactive, while others (e.g., 7e) exhibit moderate activity, underscoring the role of additional substituents .
Biological Activity
2-(2-Chlorophenoxy)-2-phenylacetohydrazide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This hydrazide derivative exhibits various pharmacological effects, making it a candidate for further investigation in drug development and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C15H14ClN3O2. Its structure features a chlorophenoxy group and a phenylacetohydrazide moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H14ClN3O2 |
| Molecular Weight | 303.74 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the chlorophenoxy group enhances its lipophilicity, allowing for better membrane permeability and interaction with cellular targets.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Studies have shown that hydrazides can possess significant antimicrobial properties. The introduction of electron-withdrawing groups, such as chlorine, has been linked to increased efficacy against bacterial strains, including Mycobacterium tuberculosis (M. tb) .
- Antitubercular Activity : In vitro studies demonstrated that derivatives similar to this compound exhibit promising antitubercular activity. For instance, compounds with halogen substitutions showed notable inhibition rates against M. tb, with minimum inhibitory concentration (MIC) values indicating their potential as therapeutic agents .
- Inhibition of Lipoxygenases : The compound has been investigated for its inhibitory effects on lipoxygenases, enzymes involved in inflammatory processes. Specific derivatives have shown IC50 values in the low micromolar range, suggesting significant potential in treating inflammatory diseases .
Case Studies
A series of studies have been conducted to evaluate the efficacy and safety of this compound:
- Study on Antitubercular Efficacy : A recent study assessed various hydrazide derivatives against M. tb strains. The results indicated that compounds with halogen substituents exhibited enhanced antitubercular activity, with one derivative showing an MIC of 0.92 µg/mL in active states .
- Inhibition Assays : Another investigation focused on the inhibition of human lipoxygenase enzymes by hydrazone derivatives derived from acylhydrazones similar to this compound. The study found that certain derivatives had IC50 values as low as 0.47 µM against 15-lipoxygenase-1 (15-LOX-1), highlighting their potential for treating inflammatory conditions .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the phenyl and chlorophenoxy groups significantly influence biological activity:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups like chlorine enhances the compound's ability to interact with biological targets, increasing potency against pathogens .
- Substituent Positioning : The positioning of substituents on the aromatic rings also plays a critical role in determining the compound's overall biological efficacy .
Q & A
Q. What are the common synthetic routes for 2-(2-Chlorophenoxy)-2-phenylacetohydrazide?
A typical synthesis involves the condensation of 2-(2-chlorophenoxy)acetohydrazide with a benzaldehyde derivative under acidic reflux conditions. For example, hydrazide derivatives are often reacted with aldehydes in a 1:1 methanol/chloroform mixture with catalytic acetic acid, followed by reflux for 5 hours. The product is isolated via filtration and recrystallization from methanol . While this method is adapted from a structurally similar compound, analogous protocols are applicable to synthesize the target compound by substituting appropriate precursors.
Q. How is this compound characterized spectroscopically?
Characterization typically employs nuclear magnetic resonance (NMR) for structural elucidation (e.g., H and C NMR to confirm hydrazide and aromatic protons), infrared (IR) spectroscopy to identify N–H and C=O stretches (~1650–1700 cm), and mass spectrometry (MS) for molecular weight verification. High-resolution mass spectrometry (HRMS) can confirm the exact mass (e.g., calculated for CHClNO: 200.63 g/mol) .
Q. What are the molecular formula and weight of this compound?
The molecular formula is CHClNO , with a molecular weight of 200.63 g/mol . This is derived from its IUPAC name, 2-(2-chlorophenoxy)acetohydrazide, and corroborated by crystallographic data .
Advanced Research Questions
Q. What crystallographic parameters define the solid-state structure of this compound?
Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P21/c ) with unit cell dimensions:
Q. How can researchers resolve contradictions in spectroscopic data across studies?
Discrepancies in NMR or IR data may arise from solvent effects, tautomerism, or polymorphic forms. To address this:
- Cross-validate using multiple techniques (e.g., H-N HMBC NMR to confirm hydrazide connectivity).
- Compare experimental data with computational predictions (e.g., density functional theory (DFT)-optimized structures).
- Reference high-purity samples and standardized solvent systems to minimize artifacts .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Quantum mechanical calculations (e.g., DFT at the B3LYP/6-311++G(d,p) level) can model electron density distributions to identify reactive sites. For example, the chlorophenyl group’s C–Cl bond exhibits partial positive charge, making it susceptible to nucleophilic attack by amines or thiols. Transition-state analysis further clarifies activation energies for substitution pathways .
Q. How does the hydrazide moiety influence the compound’s biological or chemical activity?
The hydrazide group (–NH–NH) enables chelation with metal ions (e.g., Cu, Fe) and participation in redox reactions. Its planar structure facilitates hydrogen bonding, critical for interactions in enzyme inhibition studies. Activity can be modulated by varying substituents on the phenyl ring or optimizing steric effects .
Methodological Notes
- Synthesis Optimization : Adjust reaction stoichiometry and solvent polarity (e.g., ethanol vs. DMF) to enhance yield and purity.
- Crystallography : Use low-temperature (100 K) data collection to minimize thermal motion artifacts .
- Data Reproducibility : Adhere to the Committee on Data for Science and Technology (CODATA) guidelines for reporting crystallographic and spectroscopic parameters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
